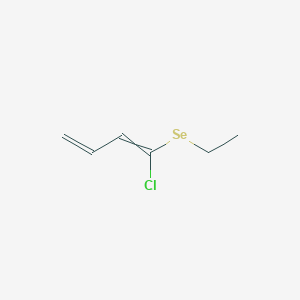
1-Chloro-1-(ethylselanyl)buta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(ethylselanyl)buta-1,3-diene is an organoselenium compound characterized by the presence of a chlorine atom and an ethylselanyl group attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(ethylselanyl)buta-1,3-diene typically involves the reaction of 1-chloro-1,3-butadiene with ethylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
1-chloro-1,3-butadiene+ethylselenol→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(ethylselanyl)buta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.
Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed:
Electrophilic Addition: Products such as 1,2-dichloro-1-(ethylselanyl)butane or 1-chloro-2-bromo-1-(ethylselanyl)butane.
Oxidation: Selenoxide or selenone derivatives.
Substitution: Compounds with nucleophilic groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-Chloro-1-(ethylselanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(ethylselanyl)buta-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound reacts with electrophiles through the formation of a carbocation intermediate, which is stabilized by resonance.
Oxidation: The ethylselanyl group undergoes oxidation, leading to the formation of reactive selenium species that can interact with biological molecules.
Substitution: The chlorine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparación Con Compuestos Similares
1-Chloro-1-(ethylselanyl)buta-1,3-diene can be compared with other similar compounds, such as:
1-Chloro-1-(methylselanyl)buta-1,3-diene: Similar structure but with a methylselanyl group instead of an ethylselanyl group.
1-Chloro-1-(phenylselanyl)buta-1,3-diene: Contains a phenylselanyl group, which imparts different chemical properties.
1-Chloro-1-(ethylthio)buta-1,3-diene: Similar structure but with a sulfur atom instead of selenium.
Propiedades
Número CAS |
62807-61-8 |
|---|---|
Fórmula molecular |
C6H9ClSe |
Peso molecular |
195.56 g/mol |
Nombre IUPAC |
1-chloro-1-ethylselanylbuta-1,3-diene |
InChI |
InChI=1S/C6H9ClSe/c1-3-5-6(7)8-4-2/h3,5H,1,4H2,2H3 |
Clave InChI |
XAPFQAKSEKFBMN-UHFFFAOYSA-N |
SMILES canónico |
CC[Se]C(=CC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



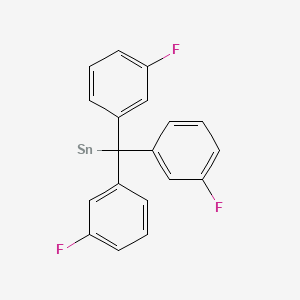


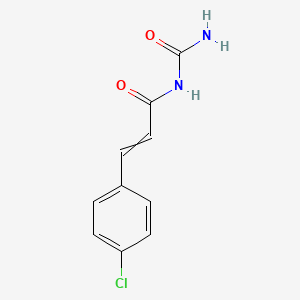

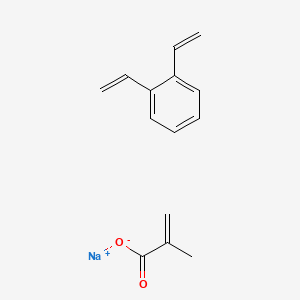
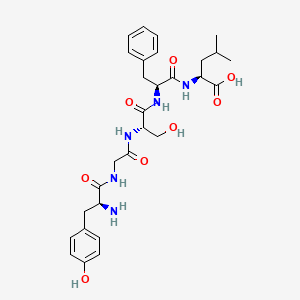
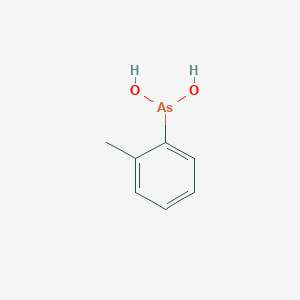
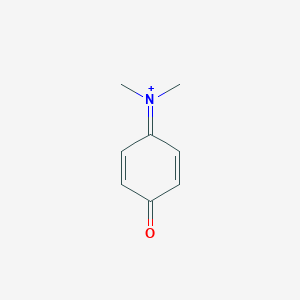
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)



